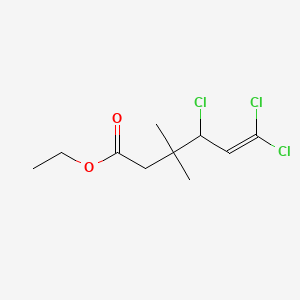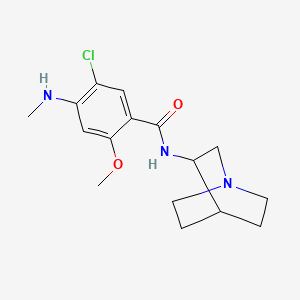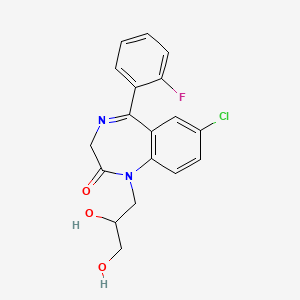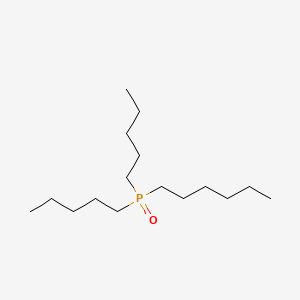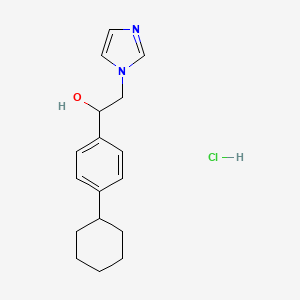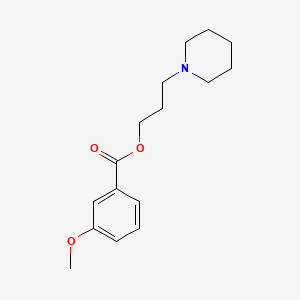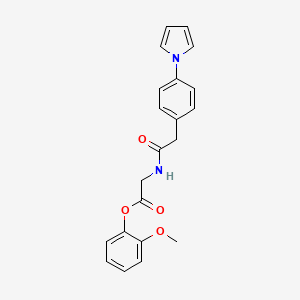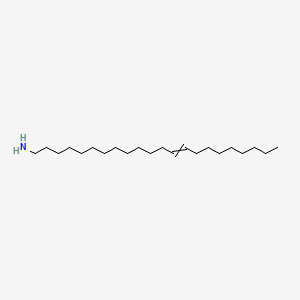
1,3,5-Trichloro-(2-methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1, 3, 5-Trichloro-(2-methylsulfonyl)benzene belongs to the class of organic compounds known as benzenesulfonyl compounds. These are aromatic compounds containing a benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group. 1, 3, 5-Trichloro-(2-methylsulfonyl)benzene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 3, 5-trichloro-(2-methylsulfonyl)benzene is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 3, 5-trichloro-(2-methylsulfonyl)benzene can be found in alcoholic beverages, green vegetables, and potato. This makes 1, 3, 5-trichloro-(2-methylsulfonyl)benzene a potential biomarker for the consumption of these food products.
Scientific Research Applications
Catalyst in Synthesis
1,3,5-Tris(hydrogensulfato) benzene, a related compound, has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. This methodology offers several advantages like excellent yields and eco-friendly conditions (Karimi-Jaberi et al., 2012).
Fluorescence Imaging
2,5-bis(methylsulfonyl)-1,4-diaminobenzene, structurally similar to the target compound, has been used in the development of green fluorophores. These compounds demonstrate high fluorescence emission, stability, and are water-soluble, making them useful in imaging applications (Beppu et al., 2015).
Molecular Encapsulation
The 1,3,5-substituted benzene platform, including derivatives like 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene, has applications in supramolecular chemistry and molecular recognition. These derivatives can form conformations that capture molecules such as acetone, demonstrating their potential in molecular encapsulation (Songkram et al., 2010).
Organic Synthesis
1,3,5-tris(fluorosulfonyl)benzene, a compound related to the target chemical, has been explored for its reactions with nucleophilic agents, leading to the formation of 1,3,5-trisulfonyl derivatives. This demonstrates its potential utility in organic synthesis (Kamoshenkova & Boiko, 2010).
Benzene-based Frameworks
Benzene-1,3,5-tricarboxamides (BTAs), which share a structural motif with the target compound, are used in various scientific disciplines, including nanotechnology and biomedical applications. Their structural simplicity and detailed understanding of their supramolecular self-assembly behavior make them versatile for these applications (Cantekin et al., 2012).
Properties
CAS No. |
89692-93-3 |
|---|---|
Molecular Formula |
C7H5Cl3O2S |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
1,3,5-trichloro-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H5Cl3O2S/c1-13(11,12)7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |
InChI Key |
NOSWATRCDIPOON-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=C(C=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



